2-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine
CAS No.:
Cat. No.: VC16483961
Molecular Formula: C11H11F4N
Molecular Weight: 233.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11F4N |
|---|---|
| Molecular Weight | 233.20 g/mol |
| IUPAC Name | 2-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine |
| Standard InChI | InChI=1S/C11H11F4N/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10/h3-4,6,10,16H,1-2,5H2 |
| Standard InChI Key | YHLUXUCPXSFYJZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C2=C(C=CC(=C2)C(F)(F)F)F |
Introduction
Structural Characteristics and Stereochemistry
The molecular structure of 2-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine (C₁₁H₁₁F₄N, MW: 233.21 g/mol) consists of a five-membered pyrrolidine ring attached to a phenyl group substituted with fluorine and trifluoromethyl moieties at the 2- and 5-positions, respectively . The stereochemistry of the pyrrolidine ring significantly influences its biological activity. The (R)-enantiomer, for instance, is often prioritized in drug development due to its enhanced binding affinity to target proteins. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the trifluoromethyl group induces steric and electronic effects, altering the compound’s conformational dynamics.
Table 1: Key Structural Data
Synthesis and Manufacturing
The synthesis of 2-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine involves multi-step processes emphasizing stereocontrol. A patented method for a structurally related compound, (R)-2-(2,5-difluorophenyl)pyrrolidine, provides a template for its production . Key steps include:
-
Chiral Induction: Reaction of an aldehyde precursor with (R)-tert-butyl sulfinamide to form a Schiff base, enabling asymmetric synthesis.
-
Grignard Addition: Introduction of a phenylmagnesium bromide derivative to install the aromatic substituent.
-
Cyclization and Reduction: Trifluoroacetic acid (TFA) and triethylsilane (TES) mediate ring closure and reduction to yield the pyrrolidine scaffold.
-
Resolution: Use of (D)-malic acid to achieve enantiomeric excess (EE) >98% for the (R)-enantiomer .
This method avoids noble metal catalysts, reducing costs and enhancing scalability. For the trifluoromethyl variant, modifications involve substituting difluoro precursors with trifluoromethylated intermediates during the Grignard step.
Physicochemical Properties
The compound’s lipophilicity (logP ≈ 2.8) and melting point (predicted boiling point: 214.1±40.0 °C) make it suitable for pharmaceutical formulation . The hydrochloride salt (C₁₁H₁₂ClF₄N, MW: 269.67 g/mol) exhibits improved solubility in polar solvents, facilitating biological testing .
Table 2: Physicochemical Profile
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Weight | 233.21 g/mol | 269.67 g/mol |
| Boiling Point | 214.1±40.0 °C (predicted) | Not reported |
| Solubility | Lipophilic | Enhanced in polar solvents |
| Stability | Stable under inert conditions | Hygroscopic |
Biological Activity and Applications
2-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine serves as a key intermediate in the synthesis of Larotrectinib, a tropomyosin receptor kinase (TRK) inhibitor used in oncology . The trifluoromethyl group enhances binding to hydrophobic pockets in kinase domains, while the fluorine atom modulates electronic properties and metabolic stability. In vitro studies demonstrate its role in inhibiting cancer cell proliferation via kinase pathway disruption.
Analytical Characterization
Advanced techniques validate the compound’s identity and purity:
-
NMR Spectroscopy: ¹⁹F NMR confirms fluorine environments, while ¹H NMR resolves pyrrolidine proton signals.
-
Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks at m/z 233.21 for the free base .
-
Chiral HPLC: Ensures enantiomeric purity (>98% EE) for pharmacological applications .
Table 3: Spectral Data Highlights
| Technique | Key Findings |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 6.95–7.25 (m, aromatic H), 3.45 (m, pyrrolidine H) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -62.5 (CF₃), -112.0 (F) |
| HRMS (ESI+) | [M+H]⁺ calcd. for C₁₁H₁₂F₄N: 234.0907 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume